

Literature review of 2-(Ethylsulfonyl)ethanamine research

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Compound of Interest

Compound Name: 2-(Ethylsulfonyl)ethanamine

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An In-depth Technical Guide to **2-(Ethylsulfonyl)ethanamine**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

2-(Ethylsulfonyl)ethanamine is a bifunctional organic molecule that is emerging as a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive review of its chemical properties, synthesis, and characterization. It delves into its reactivity, highlighting its utility in the construction of complex molecular architectures, particularly in the context of drug discovery. By examining its role as a precursor in the synthesis of innovative therapeutic agents, this document offers valuable insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in the laboratory.

Introduction: The Emerging Role of 2-(Ethylsulfonyl)ethanamine in Medicinal Chemistry

2-(Ethylsulfonyl)ethanamine, with the chemical formula $C_4H_{11}NO_2S$, is a primary amine featuring an ethylsulfonyl group. While not extensively studied as a standalone bioactive agent, its true value lies in its utility as a chemical intermediate. The presence of both a nucleophilic primary amine and an electron-withdrawing sulfonyl group makes it a highly versatile scaffold for the synthesis of a diverse range of organic compounds. Its structural attributes are of particular interest to medicinal chemists for the development of novel therapeutic agents.

The sulfonyl group is a well-established pharmacophore found in a wide array of approved drugs, where it often serves as a hydrogen bond acceptor, improving the pharmacokinetic profile of the molecule. The primary amine provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of larger, more complex molecules. This guide will explore the synthesis, characterization, and synthetic applications of **2-(Ethylsulfonyl)ethanamine**, with a focus on its potential in the drug discovery process.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **2-(Ethylsulfonyl)ethanamine** is crucial for its effective use in synthesis and for the accurate interpretation of experimental results.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ NO ₂ S	
Molecular Weight	137.20 g/mol	
CAS Number	104535-64-0	
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	105-107 °C at 0.5 mmHg	
Density	1.166 g/cm ³	
Refractive Index	1.471	

Spectroscopic Characterization

The structural confirmation of **2-(Ethylsulfonyl)ethanamine** relies on a combination of standard spectroscopic techniques.

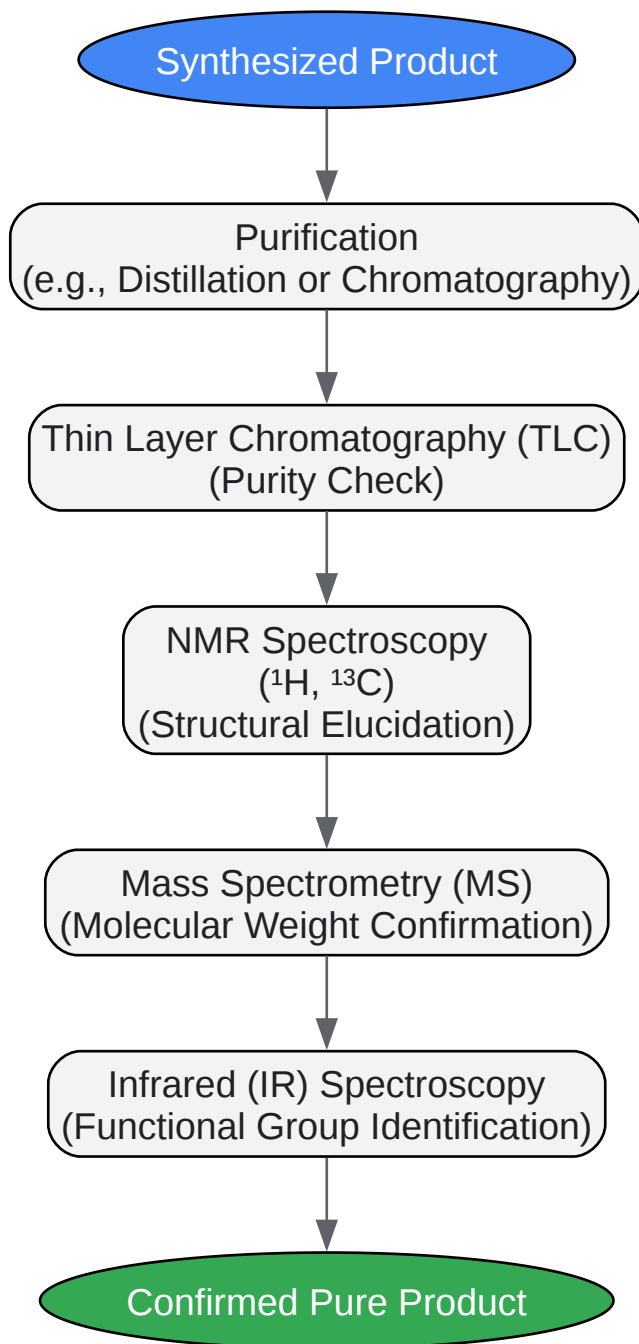
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

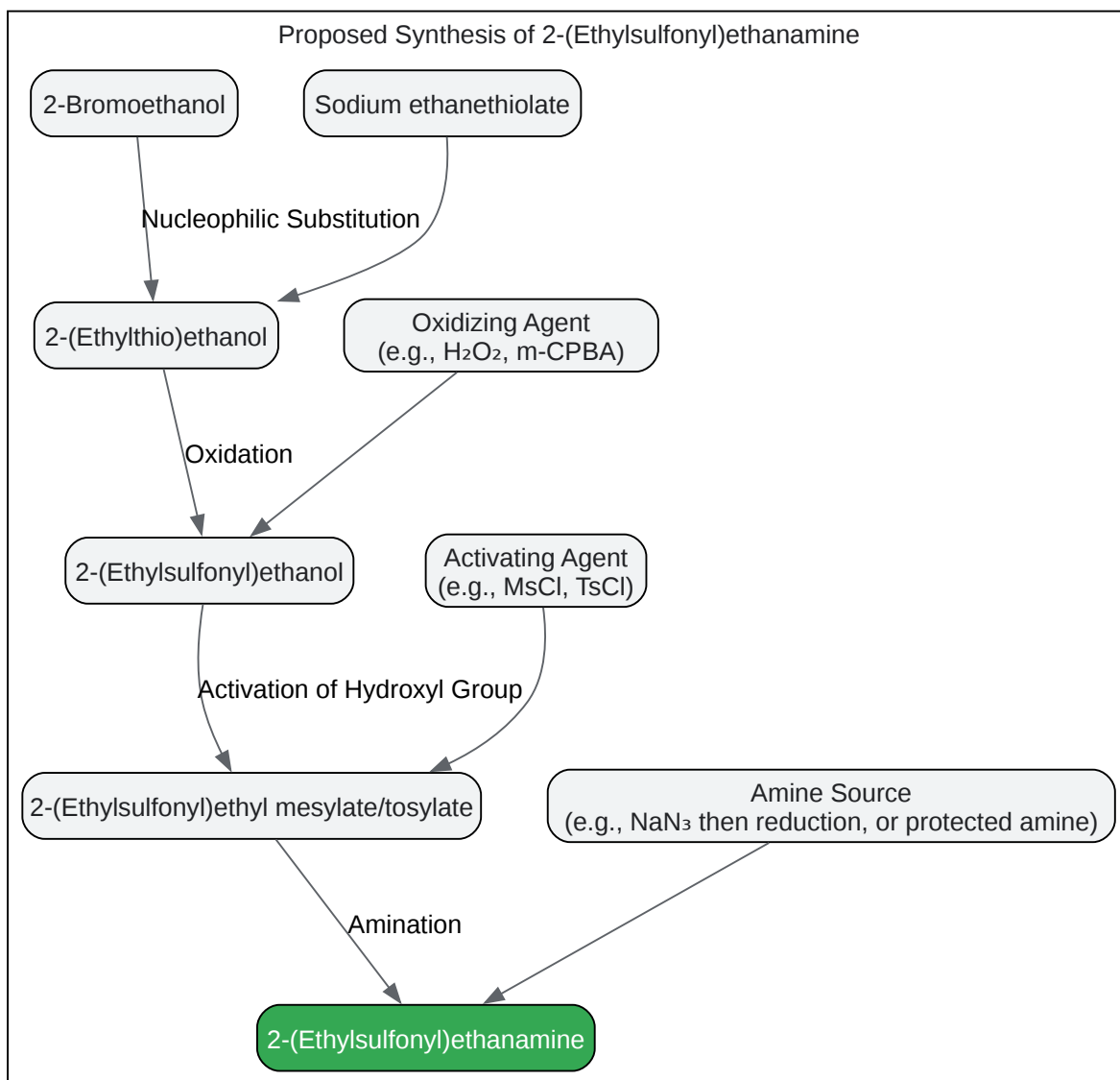
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and two methylene groups adjacent to the sulfonyl group and the amine. The protons on the carbon adjacent to the sulfonyl group will be deshielded and appear at a higher chemical shift compared to the protons adjacent to the amine.
- ^{13}C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (nitrogen, sulfur, and oxygen).
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of $\text{C}_4\text{H}_{11}\text{NO}_2\text{S}$.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{--}3400\text{ cm}^{-1}$) and the S=O stretching of the sulfonyl group (typically two strong bands around $1350\text{--}1300\text{ cm}^{-1}$ and $1160\text{--}1120\text{ cm}^{-1}$).

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of synthesized **2-(Ethylsulfonyl)ethanamine**.

Characterization Workflow for 2-(Ethylsulfonyl)ethanamine





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Caption: A proposed multi-step synthesis of **2-(Ethylsulfonyl)ethanamine** from 2-bromoethanol.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of 2-(Ethylthio)ethanol

- To a solution of sodium ethanethiolate in a suitable solvent such as ethanol, add 2-bromoethanol dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Remove the solvent under reduced pressure.
- Extract the product with an organic solvent and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(ethylthio)ethanol.

Step 2: Oxidation to 2-(Ethylsulfonyl)ethanol

- Dissolve 2-(ethylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.
- Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
- Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if m-CPBA is used).
- Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer, filter, and concentrate to obtain 2-(ethylsulfonyl)ethanol.

Step 3: Activation of the Hydroxyl Group

- Dissolve 2-(ethylsulfonyl)ethanol in an anhydrous solvent like dichloromethane under an inert atmosphere.
- Add a base, such as triethylamine, and cool the mixture to 0 °C.
- Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.
- Stir the reaction at 0 °C for a few hours.
- Wash the reaction mixture with water, dilute acid, and brine.
- Dry the organic layer and concentrate to yield the activated intermediate.

Step 4: Amination

- Dissolve the activated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
- Add sodium azide (NaN_3) and heat the reaction mixture.
- After the reaction is complete, cool to room temperature and add water.
- Extract the azide intermediate with an organic solvent.
- Reduce the azide to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation (H_2 , Pd/C).
- Purify the final product, **2-(Ethylsulfonyl)ethanamine**, by distillation or column chromatography.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of **2-(Ethylsulfonyl)ethanamine** is exemplified by its use in the preparation of more complex molecules, as demonstrated in the patent literature.

Use as a Reactant in Patent Literature

A patent for "PYRAZOLO [1, 5-A] PYRIMIDINE DERIVATIVES AS BTK INHIBITORS" mentions 2-(ethylsulfonyl)ethan-1-amine as a reactant. In this context, it is used to introduce the ethylsulfonyl-ethylamine moiety onto a pyrazolopyrimidine core. This modification is likely intended to improve the physicochemical properties of the final compound, such as its solubility and metabolic stability, which are critical for its efficacy as a drug candidate. The primary amine of **2-(ethylsulfonyl)ethanamine** participates in a nucleophilic substitution or a related coupling reaction to form a new carbon-nitrogen bond.

Potential as a Scaffold in Medicinal Chemistry

The structure of **2-(Ethylsulfonyl)ethanamine** makes it an attractive starting point for the generation of compound libraries for high-throughput screening. The primary amine can be readily derivatized through various reactions, including:

- Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
- Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
- Sulfonamide formation: Reaction with sulfonyl chlorides to form sulfonamides.
- Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the 2-(ethylsulfonyl)ethyl scaffold, which can lead to the discovery of new bioactive molecules.

Conclusion and Future Perspectives

2-(Ethylsulfonyl)ethanamine is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. While the direct biological activity of this compound is not yet explored, its utility as a precursor for more complex molecules is evident. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal candidate for the synthesis of compound libraries and the optimization of lead compounds.

Future research should focus on expanding the synthetic applications of **2-(ethylsulfonyl)ethanamine** and exploring the biological activities of its derivatives. A systematic investigation into its use in parallel synthesis and combinatorial chemistry could

accelerate the discovery of new therapeutic agents. Furthermore, a deeper understanding of its own ADME-Tox profile could provide valuable insights for the design of safer and more effective drugs.

References

- **2-(Ethylsulfonyl)ethanamine** | C₄H₁₁NO₂S.
- PYRAZOLO [1, 5-A] PYRIMIDINE DERIVATIVES AS BTK INHIBITORS.
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